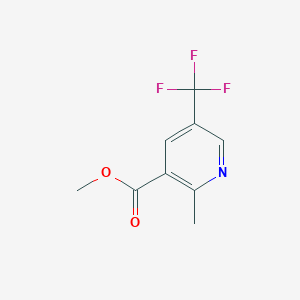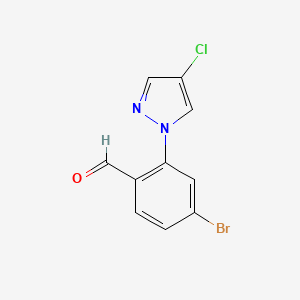
4-Bromo-2-(4-chloro-1H-pyrazol-1-YL)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(4-chloro-1H-pyrazol-1-YL)benzaldehyde is a heterocyclic aromatic compound that contains both bromine and chlorine substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-chloro-1H-pyrazol-1-YL)benzaldehyde typically involves the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved by reacting 4-bromopyrazole with appropriate reagents under controlled conditions.
Coupling Reaction: The 4-bromo-1H-pyrazole is then coupled with 2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Bromo-2-(4-chloro-1H-pyrazol-1-YL)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Formation of 4-Bromo-2-(4-chloro-1H-pyrazol-1-YL)benzoic acid.
Reduction Reactions: Formation of 4-Bromo-2-(4-chloro-1H-pyrazol-1-YL)benzyl alcohol.
科学研究应用
4-Bromo-2-(4-chloro-1H-pyrazol-1-YL)benzaldehyde has several scientific research applications, including:
作用机制
The mechanism of action of 4-Bromo-2-(4-chloro-1H-pyrazol-1-YL)benzaldehyde involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
4-Bromo-1H-pyrazole: Shares the pyrazole core but lacks the aldehyde and chloro substituents.
2-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde: Similar structure but without the bromo substituent.
Uniqueness
4-Bromo-2-(4-chloro-1H-pyrazol-1-YL)benzaldehyde is unique due to the presence of both bromine and chlorine substituents on the pyrazole and benzaldehyde moieties, respectively. This unique combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H6BrClN2O |
|---|---|
分子量 |
285.52 g/mol |
IUPAC 名称 |
4-bromo-2-(4-chloropyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H6BrClN2O/c11-8-2-1-7(6-15)10(3-8)14-5-9(12)4-13-14/h1-6H |
InChI 键 |
QPERDEPLEOAFQT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)N2C=C(C=N2)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl (2S,4S)-2-(5-chloro-3-(3-fluorophenyl)-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-fluoropyrrolidine-1-carboxylate](/img/structure/B13329739.png)
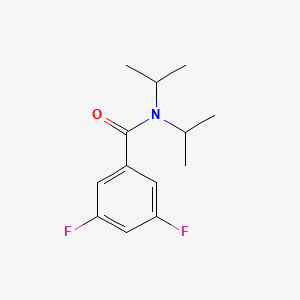
![2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13329753.png)
![2-(1-Methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13329758.png)
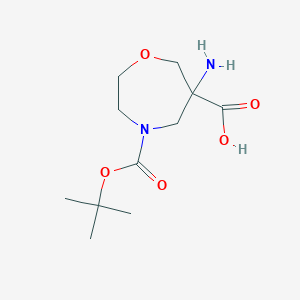
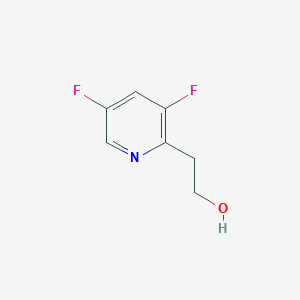
![2-[2-Amino-5-(benzyloxy)phenyl]acetonitrile](/img/structure/B13329775.png)
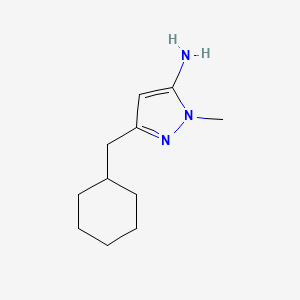
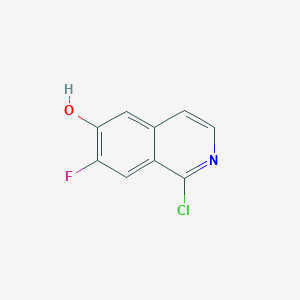
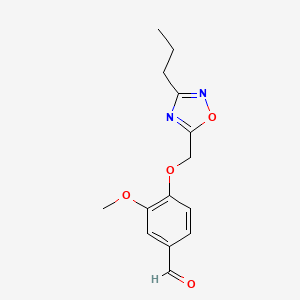
![Ethyl 5-chloro-2-(2,2,2-trifluoroacetamido)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13329786.png)

